2,6-dichloro-8-phenyl-7H-purine
Overview
Description
2,6-Dichloro-8-phenyl-7H-purine is a synthetic compound that has garnered attention in various fields of research and industry. This compound is part of the purine family, which is fundamental in DNA and RNA nucleic acids and serves as a primary heterocyclic framework in pharmaceuticals and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-phenyl-7H-purine typically involves the chlorination of purine derivatives. One common method is the condensation of 2,6-dichloropurine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is usually carried out in a water-acetonitrile mixture with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often recrystallized from solvents like ethyl acetate to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-8-phenyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can have different biological activities and applications .
Scientific Research Applications
2,6-Dichloro-8-phenyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-8-phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: A precursor in the synthesis of 2,6-dichloro-8-phenyl-7H-purine.
8-Phenylpurine: Lacks the chlorine substituents but shares the phenyl group at position 8.
2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, leading to different chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and phenyl groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
2,6-dichloro-8-phenyl-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBPVQRMOULJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595490 | |
Record name | 2,6-Dichloro-8-phenyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412918-55-9 | |
Record name | 2,6-Dichloro-8-phenyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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